2,3,5-Trimethylfuran
CAS No.: 10504-04-8
Cat. No.: VC20995482
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10504-04-8 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | 2,3,5-trimethylfuran |
| Standard InChI | InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 |
| Standard InChI Key | NJXZFRUNHWKHEC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C |
| Canonical SMILES | CC1=CC(=C(O1)C)C |
Introduction
Basic Information and Identification
2,3,5-Trimethylfuran is an organic compound classified as a furan derivative, characterized by a five-membered aromatic ring containing an oxygen atom with three methyl groups positioned at carbons 2, 3, and 5 of the ring system. It is a colorless liquid at room temperature with a pleasant, sweet odor .
Chemical Identifiers
The compound is indexed in chemical databases with various identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 2,3,5-Trimethylfuran
| Parameter | Value |
|---|---|
| Common Name | 2,3,5-Trimethylfuran |
| CAS Registry Number | 10504-04-8 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| IUPAC Standard InChI | InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 |
| IUPAC Standard InChIKey | NJXZFRUNHWKHEC-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC(C)=C(C)O1 |
| Synonyms | Furan, 2,3,5-trimethyl-; 2,3,5-Trimethyl-Furan |
Physical and Chemical Properties
2,3,5-Trimethylfuran possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and application in laboratory and industrial settings.
Table 2: Physical Properties of 2,3,5-Trimethylfuran
Chemical Properties
2,3,5-Trimethylfuran is characterized as a heteroarene with distinctive chemical properties resulting from its aromatic furan ring and methyl substituents . The compound is known for its stability and resistance to oxidation, making it valuable as a potential biofuel and useful solvent . It is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic nature .
The three methyl groups attached to the furan ring significantly influence its reactivity and physical properties . These substitutions affect electron density distribution within the molecule, which in turn impacts its chemical behavior in various reactions.
Synthesis Methods
Several methodologies have been documented for the preparation of 2,3,5-trimethylfuran and related tri-substituted furan compounds.
Regioselective Palladium-Catalyzed Coupling
A significant synthetic approach involves regioselective palladium(0)-catalyzed coupling reactions. This method has been employed in the synthesis of various tri-substituted furans including 2,3,5-trimethylfuran .
The synthesis utilizes 5-acceptor-substituted 2,3-dibromofurans as starting materials, which undergo regioselective coupling at the C-2 carbon atom. Subsequent coupling reactions can introduce methyl groups at specific positions to yield the desired trimethyl-substituted product .
Application in Terpene Synthesis
Environmental and Atmospheric Chemistry
The atmospheric reactions of 2,3,5-trimethylfuran have been studied to understand its environmental impact and fate.
Reaction with Nitrate Radicals
A significant aspect of 2,3,5-trimethylfuran's environmental chemistry is its reaction with atmospheric nitrate radicals (NO₃). The rate coefficient for this reaction has been determined to be:
k(2,3,5-TMF) = (1.66 ± 0.69) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
This reaction represents the dominant removal pathway for 2,3,5-trimethylfuran during nighttime hours, with an atmospheric lifetime between 0.5 and 55 minutes . The study of this reaction is important for understanding the atmospheric fate of furan compounds and their contribution to atmospheric chemistry processes.
Occurrence in Natural Systems
2,3,5-Trimethylfuran has been reported to occur naturally in the fungus Aspergillus candidus . Additionally, it is found in coffee and coffee products as an organoleptic compound contributing to coffee aroma , suggesting its role in flavor chemistry and potentially explaining some industrial applications.
Applications and Uses
The unique properties of 2,3,5-trimethylfuran make it valuable in various scientific and industrial applications.
Solvent Applications
Due to its stability and resistance to oxidation, 2,3,5-trimethylfuran serves as a useful solvent in chemical processes . Its solvent properties make it suitable for applications requiring non-polar to moderately polar solvents.
Synthetic Intermediates
In organic synthesis, 2,3,5-trimethylfuran functions as a valuable building block for the construction of more complex molecular structures . Its utility in the synthesis of natural products and specialty chemicals underscores its importance in synthetic chemistry.
Flavor Chemistry
The presence of 2,3,5-trimethylfuran in coffee aroma indicates its role in flavor chemistry . Organoleptic compounds like this contribute to the sensory profiles of food and beverage products.
| Hazard Category | Classification |
|---|---|
| Flammability | Flammable liquid Category 2 |
| Acute Toxicity | Category 4 (oral, dermal, inhalation) |
| Skin Effects | Skin corrosion/irritation Category 2 |
| Eye Effects | Serious eye damage/eye irritation Category 2 |
| Target Organ Toxicity | Specific target organ toxicity (single exposure) Category 3 (respiratory system) |
Hazard Statements
Based on its classification, 2,3,5-trimethylfuran carries specific hazard statements:
-
H225: Highly flammable liquid and vapor
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
| Parameter | Specification | Source |
|---|---|---|
| Purity | 98.5% min. (GC) to 99% | |
| Appearance | Colorless liquid | |
| Infrared Spectrum | Authentic | |
| Packaging | Glass bottle |
Available Product Quantities
The compound is typically available in quantities ranging from 50 mg to 5 g, with prices varying accordingly .
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